molecular formula C18H21FN2 B6056900 1-(4-fluorobenzyl)-4-(2-methylphenyl)piperazine

1-(4-fluorobenzyl)-4-(2-methylphenyl)piperazine

Cat. No. B6056900
M. Wt: 284.4 g/mol
InChI Key: BYBZNLJGXMTDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-4-(2-methylphenyl)piperazine, commonly known as 4-FBP, is a piperazine derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a series of chemical reactions, and its mechanism of action is still being studied.

Mechanism of Action

The mechanism of action of 4-FBP is still being studied. It has been shown to have an affinity for the serotonin transporter, which is involved in the regulation of mood and behavior. It may also interact with other neurotransmitter systems, such as the dopamine and norepinephrine systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FBP are still being studied. It has been shown to have an effect on the serotonin system, which is involved in the regulation of mood and behavior. It may also have an effect on other neurotransmitter systems, such as the dopamine and norepinephrine systems.

Advantages and Limitations for Lab Experiments

One advantage of using 4-FBP in lab experiments is its unique chemical structure and mechanism of action. This makes it a promising candidate for drug development and medicinal chemistry research. However, its limited availability and potential toxicity are limitations for lab experiments.

Future Directions

There are several future directions for research on 4-FBP. One direction is to further study its mechanism of action and biochemical and physiological effects. This will help to better understand its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Another direction is to explore its potential as a drug lead for the development of new antidepressants and anxiolytics. Its unique chemical structure and mechanism of action make it a promising candidate for drug development.
Finally, research on the synthesis method and potential modifications to the chemical structure of 4-FBP may lead to the development of new compounds with improved pharmacological properties.

Synthesis Methods

The synthesis method for 4-FBP involves a series of chemical reactions. The starting material for the synthesis is piperazine, which is reacted with 4-fluorobenzyl chloride to produce 1-(4-fluorobenzyl)piperazine. This intermediate compound is then reacted with 2-methylphenyl magnesium bromide to produce the final product, 1-(4-fluorobenzyl)-4-(2-methylphenyl)piperazine.

Scientific Research Applications

4-FBP has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-FBP has been shown to have an affinity for the serotonin transporter, which is involved in the regulation of mood and behavior. This has led to research on the potential use of 4-FBP as a treatment for depression and anxiety disorders.
In pharmacology, 4-FBP has been studied for its potential use as a drug lead for the development of new antidepressants and anxiolytics. Its unique chemical structure and mechanism of action make it a promising candidate for drug development.
In medicinal chemistry, 4-FBP has been studied for its potential use as a scaffold for the development of new compounds with improved pharmacological properties. Its synthesis method and chemical structure make it a versatile compound for medicinal chemistry research.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c1-15-4-2-3-5-18(15)21-12-10-20(11-13-21)14-16-6-8-17(19)9-7-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBZNLJGXMTDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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